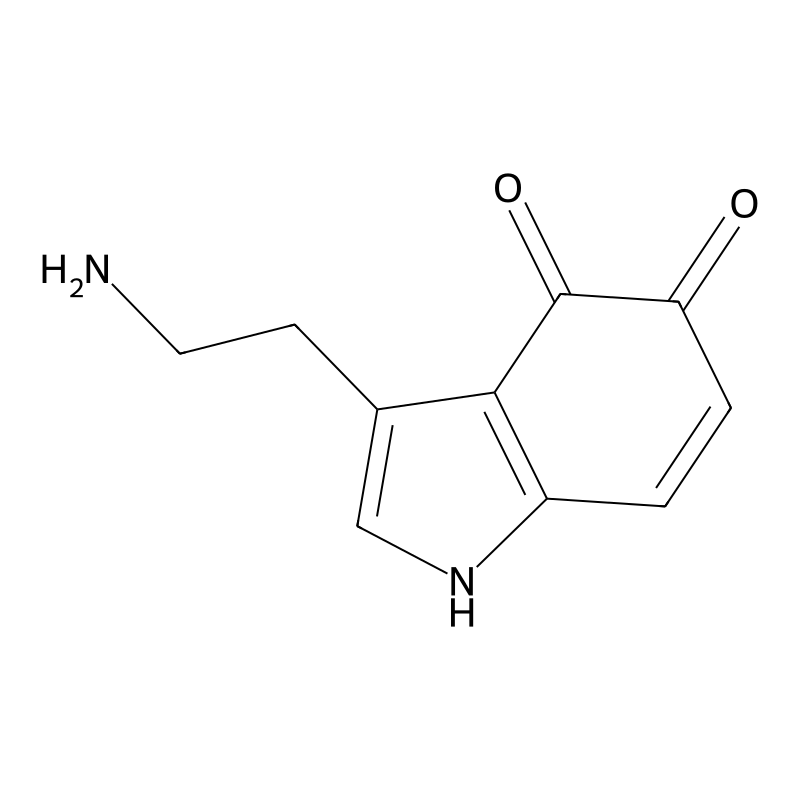

Tryptamine-4,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tryptamine-4,5-dione is a chemical compound formed through the oxidation of 5-hydroxytryptamine, commonly known as serotonin. This oxidation process is mediated by reactive oxygen species, reactive nitrogen species, and superoxide radicals. Tryptamine-4,5-dione is characterized as a powerful electrophile capable of covalently modifying proteins, particularly targeting cysteinyl residues. This modification can deactivate key enzymes and has been implicated in neurodegenerative processes, particularly in conditions such as Alzheimer's disease and methamphetamine-induced neurotoxicity .

- Formation: It is generated from the oxidation of serotonin by superoxide and other reactive species .

- Reactivity with Thiols: The compound reacts with low molecular weight thiols such as cysteine and glutathione to form thioether conjugates. These reactions can lead to the production of various metabolites that may serve as biomarkers for neurodegeneration .

- Electrochemical Behavior: Tryptamine-4,5-dione exhibits complex electrochemical properties, particularly in the context of fast-scan cyclic voltammetry. It can generate secondary redox couples that complicate the detection of serotonin dynamics in biological systems .

Tryptamine-4,5-dione has been identified as a potential neurotoxin due to its ability to modify mitochondrial enzymes and disrupt cellular respiration. Specifically, it has been shown to uncouple mitochondrial respiration and inhibit key respiratory complexes such as NADH-coenzyme Q1 reductase and cytochrome c oxidase. These actions are believed to contribute to serotonergic neurodegeneration observed in various neurological disorders . Additionally, its interactions with antioxidants like ascorbic acid can either mitigate or exacerbate its toxic effects depending on the cellular environment .

The synthesis of tryptamine-4,5-dione primarily involves the oxidative conversion of serotonin. This can be achieved through various methods:

- Oxidation with Reactive Oxygen Species: Utilizing superoxide or nitric oxide in controlled environments to facilitate the oxidation of serotonin.

- Electrochemical Oxidation: Employing electrochemical techniques to induce oxidation under specific conditions, allowing for the study of its electrochemical properties alongside synthesis .

- Chemical Oxidants: The use of chemical oxidants such as peroxynitrite can also yield tryptamine-4,5-dione from serotonin .

Tryptamine-4,5-dione's primary applications are in research related to neurodegenerative diseases and oxidative stress:

- Biomarker Research: Its metabolites may serve as biomarkers for monitoring neurodegenerative processes.

- Neuroscience Studies: Understanding its role in serotonergic neuron degeneration provides insights into conditions like Alzheimer's disease and methamphetamine toxicity.

- Electrochemical Sensors: The compound's electrochemical properties are being explored for developing sensors to monitor serotonin levels in vivo .

Studies have focused on the interactions between tryptamine-4,5-dione and various biological molecules:

- Thiols: The reactivity with thiols leads to the formation of conjugates that can influence cellular responses and may indicate oxidative stress levels.

- Mitochondrial Enzymes: Research indicates that tryptamine-4,5-dione interacts with mitochondrial enzymes, leading to irreversible inhibition and contributing to cell death pathways associated with neurodegeneration .

Tryptamine-4,5-dione shares structural and functional similarities with several related compounds. Here are some notable comparisons:

| Compound | Structure/Characteristics | Unique Aspects |

|---|---|---|

| Serotonin (5-hydroxytryptamine) | Precursor to tryptamine-4,5-dione; neurotransmitter involved in mood regulation | Directly involved in neurotransmission; less reactive than tryptamine-4,5-dione |

| Tryptophan | Amino acid precursor for serotonin | Essential amino acid; does not possess dione structure |

| Melatonin | Derived from serotonin; regulates sleep cycles | Hormonal function; less reactive than tryptamine-4,5-dione |

| Tryptamine | Indole alkaloid; basic structure similar | Less oxidized than tryptamine-4,5-dione; not a neurotoxin |

| Dopamine | Catecholamine neurotransmitter | Different biosynthetic pathway; involved in reward systems |

Tryptamine-4,5-dione is unique due to its potent electrophilic nature and its role as a potential neurotoxin linked to serotonergic neuron degeneration. Its ability to modify proteins covalently distinguishes it from other compounds that do not exhibit similar reactivity or toxicity profiles.

Enzymatic Oxidation Pathways

Myeloperoxidase-Mediated Conversion from Serotonin

Myeloperoxidase (MPO), a heme enzyme abundant in neutrophils, catalyzes serotonin oxidation to T-4,5-D during inflammatory responses. MPO utilizes hydrogen peroxide (H₂O₂) to generate hypochlorous acid (HOCl) and reactive intermediates that oxidize serotonin. Key steps include:

- Compound I Formation: MPO reacts with H₂O₂ to form Compound I, which oxidizes serotonin via a one-electron transfer mechanism. The rate constant for this reaction is $$1.7 \times 10^7 \, \text{M}^{-1}\text{s}^{-1}$$ at pH 7.0, significantly faster than MPO’s interaction with chloride.

- Superoxide Synergy: In the presence of superoxide ($$O_2^-$$), MPO generates tryptamine-4,5-dione as a major product. This is facilitated by the redox cycling of serotonin radicals, which dimerize or react further to form T-4,5-D.

Table 1: Kinetic Parameters for MPO-Mediated Serotonin Oxidation

Role of Reactive Oxygen/Nitrogen Species in Oxidative Metabolism

ROS/RNS, including superoxide ($$O_2^-$$), nitric oxide (NO), and peroxynitrite (ONOO⁻), drive non-enzymatic serotonin oxidation:

- Superoxide-Driven Pathways: $$O2^-$$ reacts with serotonin to form a semiquinone radical, which disproportionates into T-4,5-D. This pathway is prominent in methamphetamine (MA)-induced neurotoxicity, where cytoplasmic $$O2^-$$ surges trigger serotonin oxidation.

- Peroxynitrite Mechanisms: ONOO⁻ directly oxidizes serotonin to T-4,5-D, bypassing enzymatic catalysis. This reaction is pH-dependent, with maximal efficiency near physiological pH.

In Vivo Production Mechanisms

Serotonin Autoxidation Under Inflammatory Conditions

During inflammation, neutrophil-derived MPO and ROS create a milieu conducive to T-4,5-D synthesis:

- Neutrophil-Platelet Crosstalk: Activated neutrophils release MPO and $$O_2^-$$, while platelets secrete serotonin. This interaction, observed in atherosclerosis and colitis, results in localized T-4,5-D production.

- Colitis Models: In dextran sulfate sodium (DSS)-induced colitis, T-4,5-D adducts accumulate in colorectal tissues, co-localizing with MPO and halogenated tyrosine residues.

Table 2: T-4,5-D Levels in Experimental Colitis

| Model | T-4,5-D Concentration | Localization | Detection Method | Source |

|---|---|---|---|---|

| DSS Colitis (Mice) | 2.5-fold increase | Colorectal mucosa | HPLC/Immunohistochemistry | |

| MPO-KO Mice | Undetectable | N/A | LC-MS |

Superoxide/NO-Driven Non-Enzymatic Pathways

Cerebral ischemia-reperfusion and MA exposure elevate cytoplasmic $$O_2^-$$ and NO, enabling T-4,5-D formation:

- MA-Induced Neurotoxicity: MA increases serotonin release and $$O_2^-$$ production in serotonergic neurons, leading to mitochondrial T-4,5-D accumulation.

- Ischemia-Reperfusion Injury: Post-ischemic ROS bursts oxidize serotonin to T-4,5-D, which irreversibly inhibits cytochrome c oxidase (COX) and NADH dehydrogenase.

Experimental Models of Biosynthesis

Dextran Sulfate Sodium (DSS) Colitis Models

DSS-induced colitis in mice replicates inflammatory bowel disease (IBD) pathologies:

- Mechanism: DSS disrupts the epithelial barrier, enabling neutrophil infiltration and MPO-mediated serotonin oxidation.

- Outcome: T-4,5-D adducts form in the colorectal submucosa, correlating with disease severity.

Ischemia-Reperfusion and Methamphetamine-Induced Models

- Ischemia-Reperfusion: Transient cerebral ischemia in rats increases brain T-4,5-D levels by 3-fold, linked to COX inhibition.

- MA Administration: Chronic MA exposure in mice elevates striatal T-4,5-D concentrations, concomitant with serotonergic terminal loss.

Table 3: T-4,5-D in Neurotoxic Models

| Model | T-4,5-D Concentration | Target Enzyme Affected | Source |

|---|---|---|---|

| MA Exposure (Mice) | 15 μM (striatum) | Tryptophan hydroxylase | |

| Ischemia-Reperfusion (Rats) | 10 μM (cortex) | Cytochrome c oxidase |

TD’s electrophilic nature enables covalent interactions with nucleophilic thiol groups in proteins and antioxidants, leading to reversible or irreversible modifications. These adducts impair enzyme function and disrupt redox homeostasis.

Glutathione Conjugation and Reversible Inhibition

Glutathione (GSH), the primary cellular antioxidant, forms reversible conjugates with TD via Michael addition. This reaction neutralizes TD’s reactivity, preventing damage to critical proteins. However, excessive TD depletes GSH reserves, exacerbating oxidative stress. Studies using rat brain mitochondria demonstrate that TD (≤100 μM) uncouples oxidative phosphorylation and inhibits state 3 respiration, effects partially mitigated by GSH supplementation [1] [5]. The transient nature of GSH-TD adducts allows for cellular recovery under moderate oxidative conditions, but sustained TD exposure overwhelms this defense mechanism.

Cysteine Interaction and Irreversible Protein Modifications

TD irreversibly modifies cysteine residues in mitochondrial enzymes, particularly NADH-coenzyme Q1 (CoQ1) reductase and cytochrome c oxidase (COX). In rat brain mitochondrial membranes, TD covalently binds to sulfhydryl (SH) groups near the active sites of these complexes, abolishing their activity [1] [5]. Immunohistochemical analyses in murine colitis models reveal TD-protein adducts colocalizing with myeloperoxidase (MPO) in inflamed tissues, suggesting MPO-generated TD directly damages host proteins [2]. These irreversible modifications impair ATP synthesis and contribute to neuronal and epithelial cell dysfunction.

Redox Cycling and Radical Formation

TD undergoes redox cycling in aqueous environments, generating semiquinone radicals and ROS that propagate oxidative damage.

Autoxidation Processes in Aqueous Media

In physiological buffers, TD autoxidizes to form 4,5-dihydroxytryptamine (4,5-DHT), a semiquinone radical intermediate. This process generates superoxide (O₂⁻- ) and hydrogen peroxide (H₂O₂), which react with trace iron to produce hydroxyl radicals (- OH) via Fenton chemistry [1] [5]. The TD-4,5-DHT redox couple sustains this cycle, amplifying ROS production. In neuronal SH-SY5Y cells, TD (150–200 μM) elevates intracellular ROS, leading to cytotoxicity [3]. Autoxidation kinetics are pH-dependent, with faster rates observed in alkaline conditions favoring deprotonation of TD’s phenolic groups.

Spin-Stabilized Radical Detection via ESR Spectroscopy

Electron spin resonance (ESR) spectroscopy confirms TD-derived radical formation. Fast-flow ESR studies of analogous tryptophan radicals reveal hyperfine coupling constants (HFCs) characteristic of indole-based semiquinones [7]. For TD, the β-methylene hydrogens of its side chain contribute to distinct HFC patterns, enabling differentiation from tyrosine-derived radicals. These radicals exhibit partial stabilization through conjugation with the indole ring, prolonging their reactivity and enabling detection in biological matrices.

Enzymatic Defense Mechanisms

Cellular systems counteract TD toxicity through redox modulation and enzymatic reduction.

Ascorbic Acid Modulation of Redox States

Ascorbic acid (AA) exerts dual effects on TD’s redox behavior. At low TD concentrations (≤50 μM), AA reduces TD to 4,5-DHT, preventing SH group alkylation in NADH-CoQ1 reductase [1] [5]. Conversely, AA potentiates COX inhibition by TD through redox cycling: the TD-4,5-DHT couple generates O₂⁻- and H₂O₂, which form oxo-iron complexes that selectively inactivate COX [1]. This paradoxical effect underscores the context-dependent role of AA in TD detoxification.

NADPH-Dependent Reduction Pathways

NADPH-dependent enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), reduce TD to less reactive hydroquinones. In SH-SY5Y cells, TD (50–100 μM) upregulates NQO1 and heme oxygenase-1 (HO-1) via nuclear factor erythroid 2-related factor 2 (Nrf2) activation [3]. NADPH-cytochrome P450 reductase further aids TD reduction, leveraging its flavin cofactors (FMN and FAD) to transfer electrons [6]. These pathways restore cellular redox balance and mitigate TD-induced mitochondrial dysfunction.

Tryptophan Hydroxylase Inactivation via Cysteine Modification

Tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, represents a primary target for tryptamine-4,5-dione neurotoxicity [5] [6]. The compound acts as an irreversible inhibitor of tryptophan hydroxylase through covalent modification of essential cysteine residues within the enzyme's active site [5]. This mechanism occurs through the formation of covalent bonds between the electrophilic quinone moiety of tryptamine-4,5-dione and nucleophilic sulfhydryl groups present in critical cysteine residues [5] [7].

The inactivation process demonstrates remarkable potency, with tryptamine-4,5-dione producing significant enzyme inhibition at sub-micromolar concentrations [5]. The irreversible nature of this inhibition is evidenced by the inability of standard reducing agents, including dithiothreitol and ferrous iron, to restore enzymatic activity following exposure to tryptamine-4,5-dione [5]. This contrasts with the reversible inhibition observed when the enzyme is exposed to 7-S-glutathionyl-tryptamine-4,5-dione, the glutathione conjugate of the parent quinone, which maintains the potential for enzymatic reactivation under appropriate reducing conditions [5].

The specificity of tryptophan hydroxylase targeting by tryptamine-4,5-dione occurs through mechanisms that exploit the enzyme's structural vulnerabilities [8] [9]. The enzyme contains critical cysteine residues within its pteridine binding domain, which are essential for maintaining proper enzyme conformation and catalytic function [10]. These cysteine residues, located within highly conserved regions of the protein across multiple species, represent particularly susceptible targets for electrophilic attack by quinone compounds [11].

Mitochondrial Respiratory Complex Inhibition

NADH-CoQ1 Reductase and Cytochrome c Oxidase Damage

Tryptamine-4,5-dione exerts profound effects on mitochondrial respiratory function through its capacity to irreversibly inhibit multiple components of the electron transport chain [2] [3]. The compound demonstrates particular affinity for NADH-coenzyme Q1 reductase (Complex I) and cytochrome c oxidase (Complex IV), both of which contain critical sulfhydryl residues essential for their catalytic function [2] [12].

Complex I inhibition occurs through covalent modification of sulfhydryl groups located at or near the active sites of this respiratory enzyme complex [2] [13]. The NADH-CoQ1 reductase system, which represents the primary entry point for electrons into the respiratory chain, becomes irreversibly compromised when exposed to tryptamine-4,5-dione at concentrations up to 100 micromolar [2] [3]. This inhibition results in disrupted electron flow from NADH to coenzyme Q, fundamentally compromising cellular energy production [12] [14].

Cytochrome c oxidase inhibition by tryptamine-4,5-dione involves a more complex mechanism that is influenced by the presence of ascorbic acid [2]. While ascorbic acid provides protection against NADH-CoQ1 reductase inhibition by maintaining tryptamine-4,5-dione in its reduced form as 4,5-dihydroxytryptamine, it paradoxically potentiates the irreversible inhibition of cytochrome c oxidase [2] [3]. This differential effect occurs because the tryptamine-4,5-dione/4,5-dihydroxytryptamine redox couple undergoes cycling in the presence of excess ascorbate and molecular oxygen, cogeneration superoxide and hydrogen peroxide [2]. These reactive oxygen species subsequently react with trace iron levels to form oxo-iron complexes that selectively damage cytochrome c oxidase [2] [15].

The mitochondrial toxicity profile of tryptamine-4,5-dione extends beyond individual complex inhibition to encompass broader disruptions in mitochondrial bioenergetics [2] [3]. Exposure to this quinone metabolite results in uncoupling of mitochondrial respiration and inhibition of state 3 respiration, indicating comprehensive compromise of oxidative phosphorylation capacity [2]. These effects collectively suggest that tryptamine-4,5-dione functions as a mitochondrial toxin capable of inducing widespread cellular energy crisis [3] [16].

Neurodegenerative Pathways

Serotonergic Neurodegeneration in Alzheimer's Disease

The involvement of tryptamine-4,5-dione in Alzheimer's disease pathogenesis is supported by extensive evidence linking serotonergic system dysfunction to cognitive decline and behavioral manifestations of the disease [17] [18] [19] [20]. Serotonergic neurons demonstrate particular vulnerability to oxidative stress and aberrant metabolic processes that characterize Alzheimer's disease progression [21] [22].

Within the context of Alzheimer's disease neuropathology, tryptamine-4,5-dione formation represents a convergence point for multiple pathogenic mechanisms [17] [19]. The compound is generated through the oxidation of serotonin by reactive oxygen species, nitric oxide, and peroxynitrite, all of which are elevated in Alzheimer's disease brain tissue [2] [18]. This formation occurs preferentially in brain regions that demonstrate early Alzheimer's disease pathology, including the entorhinal cortex, hippocampus, and associated limbic structures [20] [23].

The neurodegenerative effects of tryptamine-4,5-dione in Alzheimer's disease involve both direct cellular toxicity and indirect effects on neuronal network function [17] [20]. Direct effects include mitochondrial dysfunction, oxidative stress amplification, and impaired neurotransmitter synthesis [2] [21]. Indirect effects encompass disruption of serotonergic modulation of cholinergic function, alteration of synaptic plasticity mechanisms, and interference with neurotrophin signaling pathways [20] [22].

Serotonergic receptor systems, particularly 5-hydroxytryptamine 1A, 2A, and 4 receptors, demonstrate progressive dysfunction in Alzheimer's disease that correlates with the severity of cognitive impairment [20] [21]. The formation of tryptamine-4,5-dione may contribute to this receptor dysfunction through multiple mechanisms, including reduced serotonin availability due to tryptophan hydroxylase inhibition, altered receptor sensitivity due to oxidative modifications, and disrupted intracellular signaling cascades [19] [20].

Methamphetamine-Induced Neurotoxicity Mechanisms

Methamphetamine neurotoxicity involves complex interactions between dopaminergic and serotonergic systems, with tryptamine-4,5-dione serving as a potential mediator of serotonergic damage [24] [25] [26]. The amphetamine-induced release of serotonin creates conditions conducive to tryptamine-4,5-dione formation through enhanced exposure of serotonin to oxidative species generated during methamphetamine metabolism [26] [27].

The neurotoxic profile of methamphetamine includes dose-dependent reductions in serotonin transporter density, tryptophan hydroxylase activity, and serotonin tissue content across multiple brain regions [24] [25] [26]. These changes persist long after methamphetamine exposure, indicating structural damage to serotonergic nerve terminals rather than reversible functional alterations [24] [28]. The involvement of tryptamine-4,5-dione in this damage is supported by the observation that methamphetamine-induced serotonergic neurotoxicity correlates with markers of oxidative stress and mitochondrial dysfunction [26] [27].

Regional patterns of methamphetamine-induced serotonergic damage demonstrate particular vulnerability of striatal, hippocampal, and cortical serotonergic terminals [24] [25] [26]. This vulnerability pattern corresponds closely with brain regions that demonstrate high sensitivity to tryptamine-4,5-dione neurotoxicity in experimental models [1] [29]. The mechanistic connection between methamphetamine exposure and tryptamine-4,5-dione formation involves the generation of reactive oxygen species during methamphetamine metabolism, which subsequently oxidize released serotonin to form the neurotoxic quinone [2] [26].

The behavioral consequences of methamphetamine-induced serotonergic neurotoxicity include persistent alterations in aggression, mood regulation, and cognitive function [24] [25]. These behavioral changes correlate with the extent of serotonin transporter reduction and may reflect both direct serotonergic dysfunction and secondary effects on other neurotransmitter systems [24] [26]. The potential role of tryptamine-4,5-dione in mediating these long-term behavioral alterations represents an important area for continued investigation [27] [28].

Regional Vulnerability Patterns

Medial Limbic System and Dentate Gyrus Sensitivity

The medial limbic system demonstrates exceptional vulnerability to tryptamine-4,5-dione neurotoxicity, with the dentate gyrus representing a particularly susceptible target [1] [29]. Experimental studies employing intracerebroventricular injection of tryptamine-4,5-dione reveal characteristic patterns of neurodegeneration that preferentially affect specific anatomical regions within the limbic circuit [1].

The molecular layer of the dentate gyrus shows dense terminal degeneration following tryptamine-4,5-dione exposure, with degenerating neurons most frequently observed subjacent to the granule cell layer [1] [29]. This pattern of damage corresponds to the anatomical organization of the dentate gyrus, where the molecular layer receives extensive afferent input from entorhinal cortical neurons and other limbic structures [30] [31]. The preferential targeting of this region suggests that tryptamine-4,5-dione may interfere with critical synaptic connections that support hippocampal memory formation and spatial navigation [30] [32].

The granule cell layer of the dentate gyrus, which contains the principal neurons of this hippocampal subfield, demonstrates moderate vulnerability to tryptamine-4,5-dione toxicity [1] [33]. These neurons, which project mossy fiber axons to hippocampal CA3 pyramidal cells, represent a critical component of the trisynaptic hippocampal circuit [30] [31]. Their dysfunction following tryptamine-4,5-dione exposure may contribute to broader disruptions in hippocampal information processing and memory consolidation [32] [34].

The selective vulnerability of the dentate gyrus to tryptamine-4,5-dione may reflect unique metabolic characteristics of this brain region [30] [35]. The dentate gyrus demonstrates high levels of oxidative metabolism and contains relatively low concentrations of endogenous antioxidants compared to other brain regions [23]. Additionally, the dentate gyrus represents one of the few brain regions that maintains adult neurogenesis, a process that may be particularly susceptible to oxidative stress and mitochondrial dysfunction induced by tryptamine-4,5-dione [30] [35].

Cingulate Cortex and Entorhinal Pathways

The cingulate cortex demonstrates significant vulnerability to tryptamine-4,5-dione neurotoxicity, particularly within layer I, where dense terminal degeneration occurs following exposure [1] [29]. The cingulate cortex serves as a critical component of the limbic system, integrating emotional, cognitive, and motor functions through extensive connections with multiple brain regions [36] [37].

Direct injection of tryptamine-4,5-dione into anterior and posterior cingulate cortices produces degeneration patterns that extend beyond the injection site to include the caudate nucleus, anterior thalamic nuclei, and contralateral cortical regions [1]. This pattern of damage reflects the extensive anatomical connections of the cingulate cortex and suggests that tryptamine-4,5-dione toxicity can propagate through neural circuits to affect distant brain regions [36] [38].

The entorhinal cortex represents another highly vulnerable target for tryptamine-4,5-dione neurotoxicity [1] [29] [23]. Layers II, III, and IV of the entorhinal cortex demonstrate particular susceptibility, with argyrophilic neurons frequently observed in these regions following tryptamine-4,5-dione exposure [1]. This vulnerability pattern is particularly significant given the critical role of the entorhinal cortex in memory formation and its early involvement in Alzheimer's disease pathogenesis [23] [39].

The entorhinal cortex serves as the primary interface between the hippocampus and neocortical regions, receiving diverse sensory and associational inputs and transmitting processed information to hippocampal subfields [23]. The preferential targeting of entorhinal layers II and III by tryptamine-4,5-dione is particularly concerning, as these layers contain stellate and pyramidal neurons that provide the main cortical input to the dentate gyrus and CA3 regions through the perforant path [23] [35].

The vulnerability of entorhinal cortical neurons to tryptamine-4,5-dione may reflect several factors, including high metabolic demands, extensive axonal projections, and exposure to oxidative stress associated with synaptic transmission [23]. The early involvement of the entorhinal cortex in neurodegenerative diseases, combined with its susceptibility to tryptamine-4,5-dione toxicity, suggests that this compound may contribute to the initiation and progression of cognitive decline in conditions characterized by serotonergic dysfunction [23] [39].